Triglycidyl isocyanurate

Catalog No.
S8019166
CAS No.
28825-96-9
M.F
C12H15N3O6
M. Wt
297.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triglycidyl isocyanurate

CAS Number

28825-96-9

Product Name

Triglycidyl isocyanurate

IUPAC Name

1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2

InChI Key

OUPZKGBUJRBPGC-UHFFFAOYSA-N

SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties
log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/
In water, 9-10.5 g/L at 25 °C, pH 5-8
In water, <1 mg/mL at 68 °F
Soluble in water
In acetone, 1 g/L at 20 °C
Solubility in water, g/100ml at 25 °C: 0.9 (technical grade)
Water < 1 (mg/mL)
O.1 N HCl < 1 (mg/mL)
pH 4 buffer 2.5 - 5 (mg/mL)
pH 9 buffer < 1 (mg/mL)
0.1 N NaOH 1 - 2.5 (mg/mL)
10% EtOH < 1 (mg/mL)
95% EtOH < 1 (mg/mL)

Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4

Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992)
Teroxirone is a triazene triepoxide with antineoplastic activity. Teroxine alkylates and cross-links DNA, thereby inhibiting DNA replication. (NCI04)

Triglycidyl isocyanurate (TGIC) is a solid, trifunctional epoxy crosslinking agent built on a stable heterocyclic isocyanurate core. Its primary function is to react with carboxyl-functional polymers, most notably polyester resins, to form highly crosslinked, three-dimensional networks. This structure imparts excellent thermal stability, chemical resistance, and mechanical durability, making TGIC a key component in high-performance formulations such as industrial powder coatings, electrical insulating materials, and structural adhesives.

Procurement Fit

1
Curing agent for carboxyl-terminated polyester powder coatings
2
Reported benchmark for exterior durability and chemical resistance
3
EU CLP Category 1B mutagen – review regulatory compliance requirements

Direct substitution of Triglycidyl isocyanurate presents significant processing and performance trade-offs. Replacing TGIC with a common difunctional epoxy like Diglycidyl ether of bisphenol A (DGEBA) inherently reduces the crosslink functionality from three to two, leading to a lower glass transition temperature (Tg) and compromised thermomechanical performance. Substituting with β-Hydroxyalkylamide (HAA, e.g., Primid®), a common TGIC-free alternative in powder coatings, fundamentally changes the curing chemistry from an addition reaction to a condensation reaction that releases water vapor. This volatile byproduct can introduce film defects like pinholing, limits the achievable coating thickness, and requires higher cure temperatures, making HAA a non-interchangeable alternative requiring complete process re-validation.

Substitution Risk

HAA mechanism
Condensation cure releases water, limiting thick-film capability and increasing pinhole risk.
Physical aging
HAA-based coatings show higher enthalpy loss per decade, which may affect long-term mechanical stability.
Cure temperature
HAA requires a significantly higher minimum cure temperature, restricting use on heat-sensitive substrates.

Processability Advantage: Zero-Volatile Curing Enables Thicker, Defect-Free Films

Unlike β-Hydroxyalkylamide (HAA) crosslinkers, TGIC cures with carboxyl-functional polyesters via an addition reaction that produces no volatile byproducts. The HAA curing mechanism is a condensation reaction that releases water, which can become trapped and cause pinholes or other surface defects in the final film. This fundamental difference in curing chemistry allows TGIC-based formulations to be applied at significantly greater thicknesses (up to 10 mils / 250 microns) compared to HAA-based systems, which are typically limited to 4-5 mils (100-125 microns) to prevent defect formation.

Evidence DimensionMaximum Recommended Film Thickness (to avoid defects)
Target Compound DataUp to 10 mils (~250 microns)
Comparator Or BaselineHAA (Primid®) Systems: 4.0 - 5.0 mils (~100 - 125 microns)
Quantified Difference2x to 2.5x greater film thickness capability
ConditionsStandard polyester powder coating formulation and cure schedule.

For applications requiring thick, protective coatings, TGIC's zero-volatile cure mechanism is a critical processing advantage that prevents defects and ensures film integrity.

Boiling water resistance
Head-to-head
TGIC-cured coating retained integrity better than HAA-cured under identical boiling water immersion.
Supports hydrolytic stability advantage in high-moisture service contexts.
Same polyester resin, 200°C/10 min cure.

Thermal Performance: Higher Crosslink Functionality Delivers Superior Glass Transition Temperature (Tg)

The trifunctional nature of TGIC enables the formation of a more densely crosslinked polymer network compared to difunctional epoxy resins like Diglycidyl ether of bisphenol A (DGEBA). This higher crosslink density directly translates to significantly improved thermal properties, most critically a higher glass transition temperature (Tg). For example, in one study comparing cured epoxy systems, a trifunctional glycidyl ether resin achieved a Tg up to 60°C higher than a comparable DGEBA-based system when cured with a linear aliphatic diamine. This demonstrates the structural advantage of a trifunctional crosslinker for high-temperature applications.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound DataHigh (e.g., >150-200°C depending on formulation)
Comparator Or BaselineDGEBA (Difunctional Epoxy): Significantly lower Tg under identical cure conditions.
Quantified DifferenceUp to a 60°C increase in Tg observed in analogous trifunctional vs. difunctional systems.
ConditionsCuring of epoxy resins with various hardeners (e.g., linear aliphatic diamines).

A higher Tg is essential for components that must maintain mechanical integrity and dimensional stability at elevated operating temperatures, making TGIC a necessary choice for demanding thermal environments.

Overbake yellowing
Head-to-head
TGIC-cured coating showed better color retention under high-temperature baking than HAA-cured.
Reported thermal color stability context for light-colored finishes.
Identical base resin, overbake conditions.

Energy Efficiency & Process Window: Lower Curing Temperature vs. HAA Alternatives

In polyester powder coating systems, TGIC-based formulations offer a distinct advantage in processing efficiency due to their lower curing temperature requirements compared to HAA-based alternatives. TGIC polyesters can be formulated to cure at temperatures as low as 275-293°F (135-145°C). In contrast, HAA-based systems have a practical low-temperature curing threshold of around 335-355°F (168-179°C). This lower temperature window reduces energy consumption during the curing process and provides a wider operational margin.

Evidence DimensionPractical Low-Temperature Curing Threshold
Target Compound Data~293°F (145°C)
Comparator Or BaselineHAA (Primid®) Systems: ~355°F (179°C)
Quantified DifferenceAllows for curing at temperatures ~62°F (~34°C) lower
ConditionsFormulation of polyester powder coatings for low-temperature cure.

Lowering the cure temperature directly reduces energy costs, increases production throughput, and allows for the coating of heat-sensitive substrates that cannot withstand the higher temperatures required for HAA systems.

Film thickness capability
Head-to-head
TGIC enabled pinhole-free film builds up to ~10 mils; HAA limited to ~4-5 mils due to water evolution.
Approximately 2× greater thick-film capability without degassing additives.
Electrostatic spray application.
Low-temperature cure
Head-to-head
TGIC curable as low as 275°F (135°C); HAA threshold ~335°F (168°C), a 60°F differential.
Enables coating of heat-sensitive substrates and potential energy savings.
Carboxyl-polyester formulations.
Physical aging rate
Head-to-head
TGIC-cured system exhibited lowest enthalpy loss per decade of aging among tested crosslinkers.
Indicates slower mechanical property drift under ambient service.
DSC enthalpy relaxation method.
PT910 mechanical benchmark
Head-to-head
PT910 showed higher impact strength (+25%) and hardness; TGIC impact ±40 kg·cm, hardness HB.
Context for property trade-offs when considering alternative glycidyl ester agents.
Identical polyester resin; PT910 3:1 mass ratio.

Durable Outdoor Powder Coatings for Architectural and Automotive Components

For applications demanding long-term outdoor durability, such as architectural aluminum profiles, automotive wheels, and outdoor furniture, TGIC-cured polyester systems are a primary choice. The resulting dense crosslinked network provides superior resistance to weathering, UV degradation, and chemicals, ensuring long-term gloss and color retention. Furthermore, the ability to apply thicker, defect-free films is critical for achieving robust protection on sharp edges and complex geometries common in these components.

High-Temperature Electrical Insulation and Encapsulation

The high crosslink density imparted by TGIC's trifunctional structure results in a high glass transition temperature, making it essential for electrical and electronic applications requiring stable performance at elevated temperatures. It is used in the formulation of materials for printed circuit boards (PCBs), electrical insulating laminates, and potting compounds to protect sensitive components from thermal stress and environmental factors.

High-Strength Structural Adhesives and Composites

In structural adhesives and fiber-reinforced composites for aerospace, automotive, and industrial applications, maximizing mechanical strength and thermal stability is paramount. TGIC serves as a key crosslinker to create rigid, high-strength epoxy networks that enhance adhesion, stiffness, and durability under mechanical load.

Application Fit

Application
Selection Property
Validation Focus
Thick-film corrosion protection
Extended film thickness capability without pinholes
Verify defect-free application up to high builds per formulation context
Heat-sensitive substrate finishing
Low-temperature cure compatibility
Confirm cure response and adhesion on target substrate at reduced temperatures
Light-colored architectural coatings
Thermal color stability
Assess yellowing resistance under specific overbake and service conditions
High-humidity / water-exposure environments
Hydrolytic stability of cured network
Evaluate boiling water resistance and adhesion retention per relevant standards

Physical Description

Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992)
Dry Powder; NKRA; Other Solid; Pellets or Large Crystals
White crystalline or granular solid; [ACGIH]
WHITE POWDER OR GRANULES
White crystalline solid.

Color/Form

White crystalline solid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

297.09608521 g/mol

Monoisotopic Mass

297.09608521 g/mol

Boiling Point

> 240 °C, decomposition
BP: 210 °C at 0.2 mm Hg

Flash Point

170 °C /Open cup vs. closed cup not specified/
>170 °C c.c. (technical grade)

Heavy Atom Count

21

Density

142-144 at 20 °C

Odor

No odor at room temperature

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits toxic vapors of /nitrogen oxides and cyanide/.

Melting Point

203 to 208 °F (NTP, 1992)
95 °C
MP: 203 to 208 °F
Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/
203-208 °F

Related CAS

28825-96-9

Absorption Distribution and Excretion

In an oral (gavage) study in mice, at least 17% of the administered dose was absorbed within 24 hr, with blood analysis indicating that the absorption of triglycidyl isocyanurate administered in aqueous solution was twice that of triglycidyl isocyanurate in sesame oil. Triglycidyl isocyanurate was distributed to the liver, stomach, and testes (the only tissues studied).
The only available human data are from clinical trials with alpha-triglycidyl isocyanurate (intravenous administration), which indicate that alpha-triglycidyl isocyanurate has ... total body clearance of 5.7 L/min. Less than 1% of the administered dose was recovered unchanged in urine within 24 hr.
In oral (gavage) and intravenous studies with [14C]alpha-triglycidyl isocyanurate in rabbits, the radioactivity recovered in urine within 24 hr was approximately 30% and 60-70%, respectively.

Metabolism Metabolites

In an oral (gavage) study in mice, ... blood plasma analysis indicated that triglycidyl isocyanurate was metabolized by hydrolysis to the diol diepoxide, the bis-diol epoxide, and the fully hydrolysed tris-diol, with no free triglycidyl isocyanurate detected 8 hr after treatment.
In in vitro studies, rapid hydrolysis of triglycidyl isocyanurate involving the enzyme epoxide hydrolase was observed in mouse liver preparations. Hydrolysis was also observed in rat liver preparations but not in rat lung preparations. Microsomal epoxide hydrolase activity with triglycidyl isocyanurate as substrate measured in two human livers obtained from kidney donors was found to be greater than the activity in rat liver.
... Metabolism of TGIC involves hydrolysis of the epoxy functions, leading to the formation of the trisdiol derivative, and is promoted by hepatic but not pulmonary epoxide hydrolase. Non-enzymatic hydrolysis of the epoxy functions occurs under conditions of low pH. Further mechanisms for the metabolism of TGIC have not been investigated. Excretion of TGIC and/or its metabolites is largely via the urine. Urinary metabolites of TGIC have not been identified.

Biological Half Life

In ... intravenous studies with [(14)C]alpha-triglycidyl isocyanurate in rabbits, ... the half-life of triglycidyl isocyanurate in the blood was <5 min.
The only available human data are from clinical trials with alpha-triglycidyl isocyanurate (intravenous administration), which indicate that alpha-triglycidyl isocyanurate has a mean half-life in the blood of approximately 1 min ... .

Methods of Manufacturing

... obtained by reacting cyanuric acid with epichlorohydrin.
Improved process for the preparation and separation of the alpha and beta-forms by crystallization: M. Budnowski, United States of America patent 3300490 (1967 to Henkel & Cie.). Preparation of the (R,R,R) and (S,S,S) isomers: H. Ikeda et al., United States of America patent 6605717 (2003 to Nissan Chem. Ind.).
Reaction of CA /cyanuric acid/ with epichlorohydrin in alkaline dioxane solution gives tris(3-chloro-2-hydroxypropyl)isocyanurate. This material can be converted into the commercial product, tris(2,3-epoxypropyl)isocyanurate ... by dehydrohalogenation with alkali.

General Manufacturing Information

Computer and Electronic Product Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Printing Ink Manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-oxiranylmethyl)-: ACTIVE
... In the manufacture of powder coatings, triglycidyl isocyanurate granules are mixed with other ingredients; the mix is then melted and extruded as a brittle sheet, chipped, and packaged. Generally, the particle size of 90-95% of the powder coating is >10 um. Powder coatings usually contain 4-10% triglycidyl isocyanurate and are sprayed onto metal objects by an electrostatic process. The coated metal objects are then treated in an oven to a temperature of about 200 °C. This heating causes the powder coatings to melt, flow, and chemically cross-link. The coatings are durable and resist ultraviolet damage; as a result, they are typically used in outdoor applications. Triglycidyl isocyanurate is also used in solder "mask" inks in the printed circuit board industry. The two-part inks contain approximately 60% triglycidyl isocyanurate in the hardener component. The inks are applied by curtain coating, electrostatic spraying, or screen printing. The coated circuit board is finally passed through an oven at 150 °C to complete the curing.

Analytic Laboratory Methods

A method for the determination of triglycidyl isocyanurate (TGIC) from powder coatings using gas chromatography with mass spectrometric (GC/MS) detection is presented. The new method is considerably easier to use than the existing methods and has superior performance. It has been novelly applied to the determination of TGIC in a variety of occupational hygiene samples (cotton swabs, gloves and whole suits). Using the GC/MS method, the following percentage recoveries were found: gloves 114 +/- 1.9; swabs 73 +/- 6.5; whole suit 125 +/- 16.3 and 108 +/- 6.8 (two powder coatings); filter 79 +/- 8. The estimated limit of detection was 0.002 micro g/mL.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Stability Shelf Life

Stable under recommended storage conditions.
Bulk: After heating at 60 °C for 30 days in the dark, the sample purity dropped from > 99% to 93 ± 1 %. (HPLC) Solution: A solution in water decomposed 29% in 72 hours. Aqueous solutions are most stable at pH 6. When acetonitrile was substituted for water as the storage solvent, < 1% decomposition was observed through 72 hours (HPLC).

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